molecular formula C6H10N2O B14625712 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 54541-36-5

1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

Cat. No.: B14625712
CAS No.: 54541-36-5
M. Wt: 126.16 g/mol
InChI Key: YVEGYNVHOUOQNZ-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its distinct structural features It contains a three-membered ring fused with a five-membered ring, incorporating an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an alkyne or alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene: Another bicyclic compound with a different ring structure.

    8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.

Uniqueness

1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure incorporating an oxygen atom and two nitrogen atoms. This distinct arrangement imparts unique chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

54541-36-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1,4,4-trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C6H10N2O/c1-5(2)4-6(3,9-4)8-7-5/h4H,1-3H3

InChI Key

YVEGYNVHOUOQNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)(N=N1)C)C

Origin of Product

United States

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